![molecular formula C20H26BrClN4O2 B5768709 N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride CAS No. 466685-65-4](/img/structure/B5768709.png)
N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
概要
説明
The study of hydrazone compounds, including those with bromo, methoxy, and other substituents, is significant in medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis and materials engineering. These compounds are synthesized via condensation reactions of hydrazides with aldehydes or ketones, offering a versatile approach to a wide range of functionalized molecules.
Synthesis Analysis
Hydrazone compounds, similar to the specified chemical, are typically synthesized through condensation reactions involving an appropriate hydrazide and an aldehyde or ketone containing the desired substituents. The process involves the formation of a Schiff base linkage (C=N bond), which is a fundamental step in the synthesis of these compounds (Dan Qu et al., 2015).
Molecular Structure Analysis
科学的研究の応用
Synthesis and Characterization
The compound N'-(4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene)carbonohydrazonic diamide hydrochloride has been synthesized and characterized in various studies. A notable synthesis involved the preparation of benzohydrazone compounds N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H₂L) and the subsequent creation of an oxovanadium complex [VOL(AHA)]. The study provided insights into the compound's molecular structure and its potential urease inhibitory activities against Helicobacter pylori urease, demonstrating a significant inhibition at a concentration of 100 μmol·L(-1) (Qu et al., 2015).
Antibacterial Properties
Research has demonstrated the antibacterial potential of compounds related to N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride. Oxidovanadium(V) complexes incorporating similar hydrazone ligands showed effective antibacterial activity against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas putida, and Staphylococcus aureus. The presence of halide-containing hydrazone in the complexes may enhance antibacterial activity (Cai et al., 2020).
Catalytic Properties
Several studies have focused on the catalytic properties of complexes derived from similar hydrazone compounds. For instance, two dioxomolybdenum(VI) complexes with hydrazone ligands exhibited effective catalytic activity in the oxidation of various olefins. The coordination of the metal atoms to the ligands in an octahedral geometry contributes to the complexes' catalytic performance (Peng, 2016).
Crystal Structures and Molecular Interactions
The crystal structures of compounds related to N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride have been extensively studied. For instance, two new hydrazone compounds, 3-bromo-N′-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (1) and 4-hydroxy-3-methoxy-N′-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (2), derived from 5-methoxysalicylaldehyde, were characterized by means of infrared and 1H NMR spectroscopy and single crystal X-ray diffraction (Zong & Wu, 2013).
Potential Bioactive Applications
Schiff base compounds structurally similar to the compound have shown potential bioactive applications. For example, compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide have been synthesized and demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic arenas. Their ability to interact with DNA suggests a potential for further exploration in therapeutic applications (Sirajuddin et al., 2013).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could be of interest in various fields of chemistry and materials science . Further studies could explore its potential applications and investigate its physical, chemical, and biological properties in more detail .
特性
IUPAC Name |
2-[(E)-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2.ClH/c1-11-13(3)19(21)14(4)12(2)16(11)10-27-17-7-6-15(8-18(17)26-5)9-24-25-20(22)23;/h6-9H,10H2,1-5H3,(H4,22,23,25);1H/b24-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWQZGIENIEEB-REHAKMGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NN=C(N)N)OC)C)C)Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/N=C(N)N)OC)C)C)Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



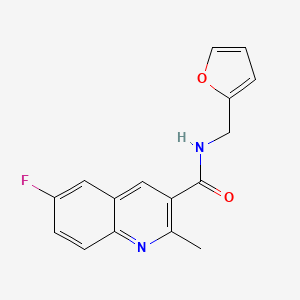
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
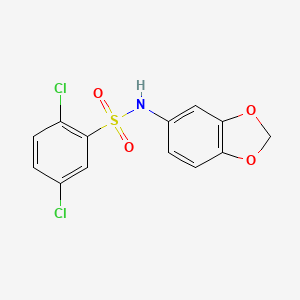
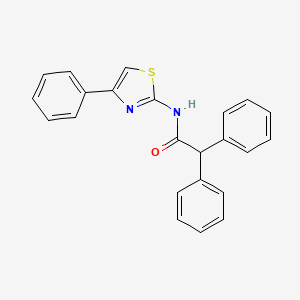

![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)
![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
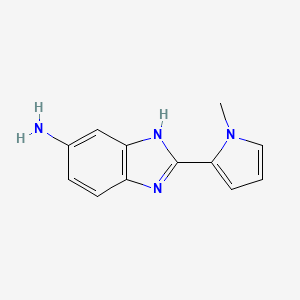
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
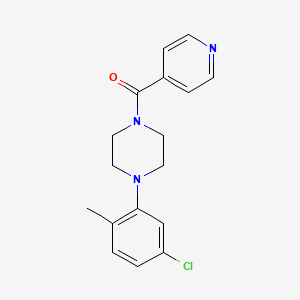
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)